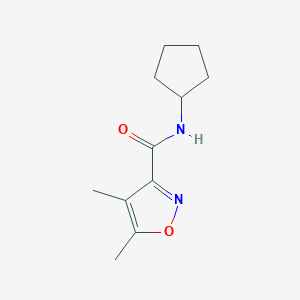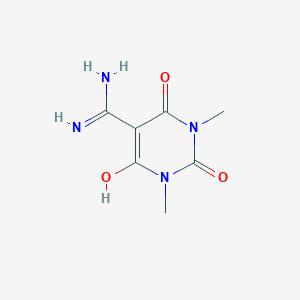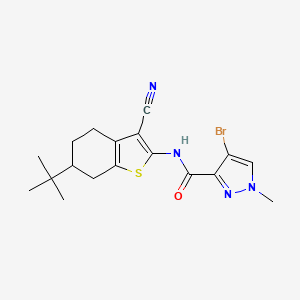![molecular formula C18H17BrN2O2S2 B10894668 N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide](/img/structure/B10894668.png)
N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a bromophenyl group and a benzothiazole moiety, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Bromophenyl Group: The bromophenyl group is typically introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Coupling of the Benzothiazole and Bromophenyl Groups: The final step involves coupling the benzothiazole derivative with the bromophenyl group through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
Mecanismo De Acción
The mechanism of action of N1-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and benzothiazole moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(4-CHLOROPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-FLUOROPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
- N~1~-(4-METHOXYPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE
Uniqueness
N~1~-(4-BROMOPHENYL)-3-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromophenyl and benzothiazole moieties also contributes to its distinct chemical and biological characteristics.
Propiedades
Fórmula molecular |
C18H17BrN2O2S2 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-2-23-14-7-8-15-16(11-14)25-18(21-15)24-10-9-17(22)20-13-5-3-12(19)4-6-13/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
Clave InChI |
WDTYIICAECEPNK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)SCCC(=O)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[2-(3,4-diethoxyphenyl)ethyl]thiourea](/img/structure/B10894585.png)
![2-Amino-4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10894586.png)
![Ethyl 4-[(2-fluorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10894600.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanehydrazide](/img/structure/B10894602.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894613.png)
![N~1~-[3-({2-[(4-Hydroxy-6-propyl-2-pyrimidinyl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10894627.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10894636.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10894644.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10894657.png)


![(2Z,5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10894665.png)
![N-(2-cyano-4-nitrophenyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10894679.png)
